
4-Chloro-2-iodophenol
Overview
Description
4-Chloro-2-iodophenol (CAS: 71643-66-8) is a halogenated phenol derivative with the molecular formula C₆H₄ClIO and a molecular weight of 254.45 g/mol. It is a white to orange-green crystalline solid with a melting point range of 75.0–79.0°C and a purity typically exceeding 98.0% . The compound is primarily utilized as a precursor in organic synthesis, including domino carbonylation-cyclization reactions and gold-catalyzed alkynylative cyclizations . Safety data indicate it causes skin and eye irritation, necessitating protective equipment during handling .
Preparation Methods
Direct Iodination of 4-Chlorophenol Using Trichloroisocyanuric Acid and Potassium Iodide
One of the most reported and efficient methods for preparing 4-chloro-2-iodophenol involves the electrophilic iodination of 4-chlorophenol using trichloroisocyanuric acid as the oxidizing agent in the presence of potassium iodide and a base such as sodium hydroxide in methanol solvent.
Process Summary:
- Reagents: 4-Chlorophenol, potassium iodide (KI), sodium hydroxide (NaOH), trichloroisocyanuric acid (TCCA)
- Solvent: Dry methanol
- Conditions: Low temperature (0 °C), slow dropwise addition of TCCA over 15 minutes, stirring for 3 hours
- Work-up: Quenching with water, filtration, washing with methanol and water, acidification to pH ~4 with dilute HCl to precipitate product
- Purification: Recrystallization from ethyl acetate and Sherwood oil
- Yield: Approximately 93% isolated yield for 2,6-diiodo-4-chlorophenol, which is closely related structurally and can be adapted for this compound synthesis.
Key Experimental Data (Adapted for this compound):
Step | Details |
---|---|
Reactants | 1 g 4-chlorophenol, 2.6 g KI, 0.62 g NaOH |
Solvent Volume | 30 mL dry methanol |
Temperature | 0 °C during addition, then stirred at 0 °C |
TCCA Addition | 1.21 g in methanol, dropwise over 15 minutes |
Reaction Time | 3 hours |
Work-up | Quench with 200 mL water, filter, wash, acidify |
Yield | ~93% isolated after recrystallization |
This method is advantageous due to mild conditions, high selectivity for iodination at the ortho position relative to the phenol group, and high yields. The use of TCCA as a controlled chlorine source ensures efficient oxidation of iodide to electrophilic iodine species for aromatic substitution.
Palladium-Catalyzed Synthetic Routes Involving 2-Iodophenol Derivatives
Another approach involves the synthesis of this compound via palladium-catalyzed coupling reactions starting from 2-iodophenol derivatives. This method is more complex but offers versatility for functional group modifications.
- Starting Materials: 2-Iodophenol and para-chlorophenol derivatives
- Catalysts: Pd(dba)2 (palladium dibenzylideneacetone), phosphine ligands such as PCy3
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions: Heating at 110 °C for 7 hours under nitrogen atmosphere
- Reaction Type: Intramolecular migratory cycloisomerization or Sonogashira-type coupling with substituted acetylenes
- Yields: Up to 78% isolated yield for this compound derivatives in optimized conditions
The palladium catalyst coordinates with the iodophenol substrate, facilitating oxidative addition and intramolecular cyclization to form the iodinated phenol intermediate. Subsequent β-oxygen elimination and reductive elimination steps yield the desired this compound or related benzofuran derivatives.
Parameter | Details |
---|---|
Catalyst loading | 10 mol% Pd(dba)2, 20 mol% PCy3 |
Solvent concentration | 0.01 M in DMF |
Temperature | 110 °C |
Reaction time | 7 hours |
Yield | 78% for isolated this compound derivatives |
This method is valuable for synthesizing complex derivatives and for further functionalization, though it requires stringent inert atmosphere and elevated temperatures.
Comparative Summary Table of Preparation Methods
Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Direct Iodination with TCCA | 4-Chlorophenol, KI, NaOH, TCCA, MeOH | 0 °C, 3 h reaction | ~93 | Mild, selective, high yield, scalable |
Pd-Catalyzed Coupling | 2-Iodophenol, Pd(dba)2, PCy3, DMF | 110 °C, 7 h | 78 | Complex, requires inert atmosphere |
Nitration + Catalytic Reduction | Para-chlorophenol, HNO3, hydrazine hydrate, SnCl4 | 20–30 °C nitration, 65–80 °C reduction | ~86 | Indirect route, adaptable for halogenated phenols |
Research Findings and Analytical Notes
- The direct iodination method using trichloroisocyanuric acid and potassium iodide is the most straightforward and industrially viable for this compound, offering excellent yields and selectivity under mild conditions.
- Palladium-catalyzed methods provide synthetic flexibility to access substituted iodophenol derivatives but involve more complex reaction setups and catalyst handling.
- Industrial nitration and catalytic reduction processes highlight the potential for multi-step synthesis but require further adaptation for iodophenol preparation.
- Purification typically involves filtration, washing, acidification, and recrystallization from ethyl acetate or similar solvents to achieve high purity.
- Reaction temperature control, slow reagent addition, and pH adjustment are critical parameters for optimizing yield and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of phenol.
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-iodophenol has been investigated for its potential as a pharmaceutical agent due to its antimicrobial properties. Research indicates that halogenated phenols often exhibit enhanced biological activity compared to their non-halogenated counterparts.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, a compound with a similar structure exhibited a minimum inhibitory concentration (MIC) of 5 μM against E. coli, highlighting the potential of halogenated phenols in developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Halogenated Phenols
Compound | MIC (μM) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Similar Compound | 5 | E. coli |
Another Halogenated Phenol | TBD | C. albicans |
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in synthesizing more complex structures.
Synthesis of Iodinated Compounds
The iodination of phenolic compounds is a common synthetic route. For example, the reaction of 4-chlorophenol with iodine under specific conditions yields 4-chloro-2,6-diiodophenol with high efficiency, demonstrating the utility of chlorinated phenols in synthesizing iodinated derivatives .
Table 2: Synthesis Yields of Iodinated Phenols
Starting Material | Reaction Conditions | Yield (%) |
---|---|---|
4-Chlorophenol | Iodine + H₂O₂ at 50°C | 93 |
Other Halogenated Phenols | TBD | TBD |
Material Science
In material science, this compound is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its electronic properties can be advantageous for creating efficient light-emitting materials.
OLED and LCD Applications
The compound acts as an intermediate in synthesizing OLED materials, which are crucial for modern display technologies. The incorporation of halogen atoms can enhance the photophysical properties of the resulting materials, making them suitable for high-performance applications .
Table 3: Applications in Material Science
Application Type | Role of this compound |
---|---|
OLED | Intermediate for light-emitting materials |
LCD | Component in display technologies |
Case Studies and Research Findings
Several studies have documented the effectiveness and versatility of this compound in various applications:
- Antimicrobial Research : A study highlighted that chlorinated phenolic compounds demonstrated superior antibacterial activity compared to their non-chlorinated counterparts, suggesting a structure-activity relationship that favors halogenation for enhanced efficacy .
- Synthetic Routes : Research focused on optimizing reaction conditions for synthesizing iodinated derivatives from chlorinated phenols has shown promising yields and efficiency, reinforcing the compound's role as a valuable synthetic intermediate .
- Material Development : Investigations into OLED technologies have revealed that incorporating halogens like chlorine and iodine into phenolic structures can significantly improve the performance characteristics of OLED materials, making them brighter and more efficient .
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodophenol involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the iodine atom being replaced by a nucleophile . The phenolic group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-2-iodophenol
- Structure: Replaces the chlorine atom in 4-Chloro-2-iodophenol with bromine.
- Synthesis: Prepared via a modified literature procedure, yielding 66% compared to 47% for this compound .
- Reactivity : Bromine’s larger atomic size may enhance electrophilic substitution rates, but the lower yield of the chloro derivative suggests steric or electronic challenges in its synthesis.
- Applications : Both compounds serve as intermediates in heterocycle synthesis, but bromine’s higher polarizability could favor distinct reaction pathways .
2-Chlorophenol and 4-Chlorophenol
- Structure: Lack the iodine substituent present in this compound.
- Physical Properties: 2-Chlorophenol: Molecular weight 128.56 g/mol, liquid at room temperature (melting point: 8.7°C) . 4-Chlorophenol: Molecular weight 128.56 g/mol, melting point 43°C .
- Toxicity: Both are classified as toxic, with 4-Chlorophenol showing higher nephrotoxicity due to bioactivation pathways . In contrast, this compound’s iodine atom may reduce metabolic activation, though its irritant properties remain significant .
2-Amino-4-chlorophenol
- Structure: Features an amino group at position 2 and chlorine at position 4 (CAS: 95-85-2).
- Reactivity: The amino group enables participation in diazotization and coupling reactions, unlike the iodine in this compound, which is more prone to nucleophilic displacement .
- Applications: Used in dye synthesis, whereas this compound is favored in cross-coupling reactions for heterocycle formation .
Derivatives with Additional Substituents
- 1-(4-Chloro-2-iodophenyl)ethanol: A modified derivative with an ethanol group, synthesized in 87–89% yield, demonstrating how hydroxyl group protection (e.g., acetylation) enhances reaction efficiency .
- 4-Chloro-2-iodo-6-methylphenol: Incorporates a methyl group, increasing steric hindrance and altering solubility. Its synthesis and applications remain less documented compared to the parent compound .
Comparative Data Table
Key Findings and Implications
Halogen Effects: The iodine atom in this compound enhances its utility in cross-coupling reactions compared to non-iodinated chlorophenols. However, brominated analogs may offer superior yields in certain syntheses .
Toxicity Profile: While simpler chlorophenols exhibit systemic toxicity, this compound’s hazards are primarily localized (irritation), likely due to reduced metabolic activation .
Derivative Potential: Functionalization of this compound (e.g., acetylation, alkylation) improves stability and reaction efficiency, as seen in its ethanol derivative’s high yield .
Biological Activity
4-Chloro-2-iodophenol (C6H4ClIO) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by research findings and data tables.
This compound is characterized by the presence of chlorine and iodine substituents on a phenolic ring, which contribute to its unique biological activities. The molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various phenolic compounds, this compound was found to inhibit the growth of MRSA effectively. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA isolates. Additionally, it was noted that the compound could prevent biofilm formation, which is crucial in treating chronic infections associated with biofilm-producing bacteria .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been evaluated in several cell lines. A notable study reported that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for use in targeted cancer therapies.
Table 1: Cytotoxicity Data
The mechanism by which this compound exerts its biological effects is not fully understood but is thought to involve the disruption of cellular membranes and interference with metabolic processes in microbial cells. Studies indicate that the presence of halogen atoms enhances the lipophilicity of the compound, facilitating its penetration into lipid membranes .
Therapeutic Applications
Given its antimicrobial and cytotoxic properties, this compound has potential applications in:
- Antibiotic formulations : As an adjunct to traditional antibiotics to combat resistant strains.
- Cancer treatment : As a chemotherapeutic agent targeting specific cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-chloro-2-iodophenol, and how do they influence experimental design?
- Molecular formula : C₆H₄ClIO; Molecular weight : 254.45 g/mol.
- Melting point : 75–79°C (solid at 20°C; white to orange/green crystalline powder) .
- Safety : Causes skin/eye irritation (H315/H319); requires gloves, eye protection, and proper ventilation during handling .
- Methodological relevance : The compound’s low melting point and stability under dry, dark storage conditions dictate storage protocols (e.g., sealed containers at room temperature). Solubility in organic solvents (e.g., DMSO, ethanol) guides reaction medium selection .
Q. How is this compound synthesized and purified for laboratory use?
- Synthesis : Typically prepared via halogenation of phenol derivatives. For example, iodination of 4-chlorophenol using iodine monochloride (ICl) under controlled pH and temperature .
- Purification : Recrystallization from ethanol/water mixtures yields >98% purity (GC-verified). Thin-layer chromatography (TLC) monitors reaction progress .
- Critical parameters : Reaction time, solvent polarity, and stoichiometric ratios of halogenating agents to avoid di- or tri-substituted byproducts .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm; hydroxyl proton at δ 9–10 ppm) .
- Mass spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 255.3 .
- IR spectroscopy : O–H stretch (~3200 cm⁻¹), C–I stretch (~500 cm⁻¹), and C–Cl stretch (~650 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic studies elucidate the structural features of this compound derivatives?
- X-ray diffraction : Resolves bond lengths (e.g., C–I: ~2.09 Å) and intermolecular interactions (e.g., O–H⋯N hydrogen bonding in Schiff base derivatives) .
- Example : In a related iodophenol derivative, crystal packing revealed C–H⋯π interactions stabilizing the lattice .
- Application : Structural data inform computational modeling (e.g., DFT calculations) to predict reactivity and stability .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Buchwald-Hartwig amination : The iodine substituent acts as a directing group, enabling regioselective C–N bond formation with palladium catalysts .
- Challenges : Competing dehalogenation (e.g., iodide loss) requires ligand optimization (e.g., XPhos) to suppress side reactions .
- Case study : Suzuki-Miyaura coupling of this compound with aryl boronic acids yields biaryl structures, useful in drug discovery .
Q. How does this compound interact with biological targets in pharmacological studies?
- Enzyme inhibition : Derivatives exhibit activity against tyrosinase (IC₅₀ ~5 µM) due to phenol-mediated metal chelation .
- Antimicrobial assays : Halogenated phenols disrupt bacterial membrane integrity (e.g., MIC ~25 µg/mL against S. aureus) .
- Mechanistic probes : Radiolabeled ¹²⁵I derivatives track cellular uptake and metabolism in pharmacokinetic studies .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate data?
- Observed range : 75–79°C ( ) vs. 77°C ( ).
- Resolution : Variability arises from purity levels (>98% GC vs. industrial-grade). Use differential scanning calorimetry (DSC) for precise measurement .
Q. Methodological Best Practices
- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of the phenolic –OH group .
- Analytical validation : Combine HPLC (for purity) with elemental analysis (C, H, Cl, I) to confirm composition .
- Waste disposal : Neutralize phenolic waste with NaOH before disposal to minimize environmental toxicity .
Properties
IUPAC Name |
4-chloro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLMQJLGBBFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347333 | |
Record name | 4-Chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71643-66-8 | |
Record name | 4-Chloro-2-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71643-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-chloro-2-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-2-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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